An In-depth Technical Guide to the Synthesis and Properties of 2-Fluoro-4-methylbenzyl bromide
An In-depth Technical Guide to the Synthesis and Properties of 2-Fluoro-4-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-methylbenzyl bromide, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, a robust synthesis protocol, and its applications in the development of therapeutic agents. All quantitative data is presented in structured tables, and experimental methodologies are described in detail.
Chemical and Physical Properties
2-Fluoro-4-methylbenzyl bromide is a halogenated aromatic compound widely utilized as a building block in organic synthesis. Its reactivity is primarily attributed to the benzylic bromide, making it an excellent electrophile for various nucleophilic substitution reactions.
Table 1: Physical and Chemical Properties of 2-Fluoro-4-methylbenzyl bromide
| Property | Value |
| CAS Number | 118745-63-4[1][2] |
| Molecular Formula | C₈H₈BrF[1][2] |
| Molecular Weight | 203.05 g/mol [1][2] |
| Boiling Point | 97-101 °C at 15 Torr[2] |
| Density | 1.456 ± 0.06 g/cm³ (Predicted)[2] |
| Appearance | Colorless to light yellow oil/liquid |
| Solubility | Insoluble in water.[1] Soluble in chloroform, DMSO, and methanol. |
| SMILES | CC1=CC=C(CBr)C(F)=C1[1] |
| InChI | InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3[1] |
Synthesis of 2-Fluoro-4-methylbenzyl bromide
The most common and efficient method for the synthesis of 2-Fluoro-4-methylbenzyl bromide is the free-radical bromination of 2-fluoro-4-methyltoluene at the benzylic position. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the preferred method for this transformation due to its high regioselectivity for the benzylic position.[3][4]
Experimental Protocol: Wohl-Ziegler Bromination
This protocol details the synthesis of 2-Fluoro-4-methylbenzyl bromide from 2-fluoro-4-methyltoluene.
Materials:
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2-Fluoro-4-methyltoluene
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
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Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile or (trifluoromethyl)benzene[3][5]
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-methyltoluene (1.0 equivalent) in carbon tetrachloride (or an alternative solvent).
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution.
-
Add a catalytic amount of AIBN or benzoyl peroxide (approximately 0.02-0.05 equivalents).
-
Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction can be initiated by heat or a UV lamp.[4]
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Fluoro-4-methylbenzyl bromide.
-
The product can be further purified by vacuum distillation.
Spectral Properties
The structural confirmation of 2-Fluoro-4-methylbenzyl bromide is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 2: Predicted Spectroscopic Data for 2-Fluoro-4-methylbenzyl bromide
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ ~7.3-7.0 (m, 3H, Ar-H), 4.5 (s, 2H, CH₂Br), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~161 (d, JCF ≈ 245 Hz, C-F), 139 (d, JCF ≈ 5 Hz, C-CH₃), 131 (d, JCF ≈ 3 Hz, C-H), 128 (d, JCF ≈ 8 Hz, C-H), 125 (d, JCF ≈ 18 Hz, C-H), 115 (d, JCF ≈ 22 Hz, C-H), 32 (s, CH₂Br), 21 (s, CH₃) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2920 (Alkyl C-H stretch), ~1610, 1500 (Ar C=C stretch), ~1250 (C-F stretch), ~680 (C-Br stretch) |
| Mass Spec. (m/z) | 202/204 (M⁺, M⁺+2, bromine isotopes), 123 (M⁺ - Br), 91 (tropylium ion) |
Note: The NMR and IR data are predicted based on typical chemical shifts and spectral data of similar compounds. Actual experimental values may vary.
Applications in Drug Development
2-Fluoro-4-methylbenzyl bromide is a valuable intermediate in the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of inhibitors for enzymes implicated in cancer and other diseases.
Synthesis of Angiogenesis Inhibitors
The compound is used in the preparation of benzamide derivatives that act as angiogenesis inhibitors, a crucial therapeutic strategy in cancer treatment. Angiogenesis is the formation of new blood vessels, a process essential for tumor growth and metastasis. By inhibiting key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway, these compounds can starve tumors of their blood supply.
Synthesis of ENPP2 Inhibitors
2-Fluoro-4-methylbenzyl bromide is also a reagent in the synthesis of tetrahydrocarboline derivatives, which can function as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), also known as autotaxin. ENPP2 is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in cell proliferation, migration, and survival. Dysregulation of the ENPP2/LPA signaling pathway has been linked to cancer and inflammatory diseases.
Safety and Handling
2-Fluoro-4-methylbenzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazards: Corrosive, causes severe skin burns and eye damage. It is also a lachrymator (causes tearing).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Avoid breathing mist, vapors, or spray. Wash exposed areas thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
In case of exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. guidechem.com [guidechem.com]
- 2. 2-FLUORO-4-METHYLBENZYL BROMIDE | 118745-63-4 [m.chemicalbook.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
